1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Description
This compound is an 8-azabicyclo[3.2.1]octane derivative featuring a methoxy group at position 3 of the bicyclic scaffold and a 4-methoxyphenylpropan-1-one substituent. The (1R,5S) stereochemistry defines its spatial arrangement, critical for interactions with biological targets. The 8-azabicyclo[3.2.1]octane (nortropane) core is a common pharmacophore in medicinal chemistry due to its rigidity and ability to mimic bioactive amine-containing structures. The 4-methoxyphenyl group enhances lipophilicity and may contribute to receptor binding via π-π interactions, while the ketone linker provides conformational flexibility .
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJSFNZGZPQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Approaches: Robinson Tropinone Synthesis
The Robinson synthesis, a biomimetic [3+3] annulation of succinaldehyde, methylamine, and acetone, forms tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) in yields exceeding 90% after optimization. For the target compound, nortropinone (8-azabicyclo[3.2.1]octan-3-one) serves as the starting material.
Key Steps :
Enantioselective Construction of the Bicyclic Core
Modern methods employ asymmetric catalysis to construct the 8-azabicyclo[3.2.1]octane scaffold. For example:
- Rhodium-Catalyzed Cycloaddition : Vinylcarbenoids react with pyrroles to form enantiomerically enriched tropanes.
- Radical [3+3] Annulation : Visible-light-mediated reactions between tertiary amines and allyl sulfones yield bicyclic systems with high diastereoselectivity.
Introduction of the 3-Methoxy Group
Reduction and Methylation of Nortropinone
- Reduction of the C3 Ketone : Sodium borohydride reduces nortropinone to nortropine (3-hydroxytropane).
- Methylation : Treatment with methyl iodide and potassium carbonate in DMF installs the 3-methoxy group.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | 85% | |
| Methylation | MeI, K₂CO₃, DMF, 60°C | 78% |
Direct Functionalization via Triflate Intermediates
- Triflation of Nortropinone : Reaction with triflic anhydride forms a 3-triflyloxy intermediate.
- Methoxide Substitution : Displacement with sodium methoxide introduces the methoxy group.
Limitation : Bridgehead substitution is sterically challenging, leading to moderate yields (~50%).
N-Acylation with 3-(4-Methoxyphenyl)propanoyl Group
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
- Friedel-Crafts Acylation : Anisole reacts with acryloyl chloride in the presence of AlCl₃ to form 3-(4-methoxyphenyl)propenoyl chloride.
- Hydrogenation : Palladium-catalyzed hydrogenation reduces the double bond to yield 3-(4-methoxyphenyl)propanoic acid.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Anisole, acryloyl chloride, AlCl₃, DCM | 65% | |
| Hydrogenation | H₂, Pd/C, MeOH | 90% |
Acylation of 3-Methoxy-8-azabicyclo[3.2.1]octane
- Activation of the Carboxylic Acid : Conversion to the acid chloride using oxalyl chloride.
- Schotten-Baumann Reaction : The amine reacts with the acid chloride in a biphasic system (NaOH/H₂O and DCM).
Optimization : Use of coupling agents (e.g., HATU, DIPEA) improves yields to >80% by minimizing hydrolysis.
Stereochemical Considerations
The (1R,5S) configuration is critical for biological activity. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-proline derivatives).
- Asymmetric Catalysis : Rhodium or palladium complexes induce desired stereochemistry during cyclization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can yield different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with enhanced properties.
Biology: In biological research, the compound's structural features make it a useful tool for studying biochemical pathways and interactions. Its bicyclic core can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.
Medicine: Medically, the compound holds promise for the development of therapeutic agents. Its ability to modulate specific molecular targets makes it a candidate for drug discovery efforts, particularly in areas such as neurology and oncology.
Industry: In industrial applications, this compound can be used as a precursor for the manufacture of materials with specialized properties, such as polymers and coatings. Its versatility allows for the design of products with tailored characteristics.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bicyclic structure facilitates binding to receptors or enzymes, influencing their activity and leading to downstream effects. Detailed studies of its interactions can elucidate the pathways involved, contributing to a better understanding of its biological and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous nortropane derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl group in the target compound increases logP compared to non-aromatic derivatives (e.g., (±)-6β-hydroxytropan-3-one) .
- Metabolic Stability : Esters (e.g., ) are prone to hydrolysis, whereas the ketone in the target compound may offer better stability.
- Target Engagement : The triazole in BK63156 () could enhance binding to metalloenzymes or receptors via coordination, unlike the methoxy group in the target compound.
Biological Activity
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a bicyclic compound with significant biological activity, particularly in neuropharmacology and medicinal chemistry. This article provides a detailed examination of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO2 |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 2191213-23-5 |
The bicyclic structure of the azabicyclo[3.2.1]octane framework contributes to its unique pharmacological properties, including potential interactions with various receptors in the central nervous system.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, specifically targeting opioid receptors and potentially influencing dopamine pathways. Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects, suggesting that this compound may also possess analgesic properties due to its agonistic activity on opioid receptors .
Pharmacological Applications
This compound has been studied for its potential applications in:
- Pain Management : Similar compounds have shown efficacy in reducing pain through opioid receptor modulation.
- Neuroprotection : The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels.
Study on Antinociceptive Effects
A study published in PubMed examined the antinociceptive effects of related azabicyclic compounds in animal models. The results demonstrated that these compounds significantly reduced pain responses in both thermal and mechanical pain tests, indicating their potential for development as analgesics .
In Vitro Studies on Cellular Mechanisms
Further research highlighted the influence of this compound on cellular signaling pathways involved in inflammation and pain perception. For instance, it was found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators in inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful.
| Compound Name | Biological Activity |
|---|---|
| Compound A : N-alkyl-4-(8-azabicyclo[3.2.1]-octan) | Potent antinociceptive agent |
| Compound B : 2-(4-chlorophenyl)-1-(azabicyclo) | Exhibits neuroprotective effects |
These comparisons suggest a trend where modifications to the azabicyclo structure can enhance or alter biological activity.
Q & A
Q. What are the key synthetic strategies for preparing 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Functionalization at the 3-position with a methoxy group under controlled basic conditions (e.g., NaH/MeI in anhydrous THF) .
- Step 3 : Coupling the bicyclic amine with 3-(4-methoxyphenyl)propan-1-one via nucleophilic substitution or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is used to achieve >95% purity .
Q. How can the stereochemical configuration of the bicyclic core be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement confirms the (1R,5S) configuration .
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
- NMR spectroscopy : NOESY experiments identify spatial proximity of protons to validate stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm for OCH3) and aromatic protons (δ ~6.8–7.2 ppm for 4-methoxyphenyl) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 344.18 g/mol) .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of the azabicyclo[3.2.1]octane scaffold?
- Methodological Answer : Contradictions arise from competing nucleophilic sites (N-8 vs. C-3). Strategies include:
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to guide reagent choice .
- Protecting groups : Temporarily block N-8 with Boc to direct methoxy installation at C-3 .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., –20°C favors kinetic product) .
Q. What experimental approaches can elucidate the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative stability : Expose to H2O2 (3% in MeOH) and monitor via TLC for degradation products (e.g., sulfoxide formation at sulfur-containing analogs) .
- Reductive cleavage : Use Pd/C under H2 to assess ketone reduction (propan-1-one to propanol) .
- pH-dependent studies : Evaluate hydrolysis in buffered solutions (pH 1–14) with LC-MS tracking .
Q. How can researchers address discrepancies in biological activity data across in vitro assays?
- Methodological Answer :
- Dose-response curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and use Hill slopes to quantify efficacy .
- Control experiments : Verify target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies) .
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. CHO-K1) to identify cell-specific effects .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data for derivatives of this compound?
- Methodological Answer :
- ORTEP-3 validation : Use thermal ellipsoid plots to assess disorder or positional errors in the azabicyclo core .
- R-factor comparison : Cross-validate with SHELXL-refined structures (R1 < 0.05 for high-quality data) .
- Twinning analysis : Apply PLATON to detect pseudosymmetry in crystals with ambiguous space groups .
Q. What statistical methods are appropriate for interpreting SAR studies of analogs?
- Methodological Answer :
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Cluster analysis : Group analogs by similarity in functional groups (e.g., triazole vs. sulfonyl derivatives) .
- Free-Wilson analysis : Decompose activity contributions of individual substituents .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Synthesis | DCC, CH2Cl2, 0°C | 65 | 92% | |
| Methoxy Installation | NaH, MeI, THF, reflux | 78 | 95% | |
| Coupling | Pd2(dba)3, XPhos, 100°C | 82 | 98% |
Q. Table 2: Spectroscopic Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| 8-Azabicyclo N-H | 2.8–3.1 (br s) | - | - |
| 4-Methoxyphenyl | 6.8–7.2 (d, J=8.5 Hz) | 1250 (C-O) | 344.18 |
| Propan-1-one C=O | - | 1700 | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
